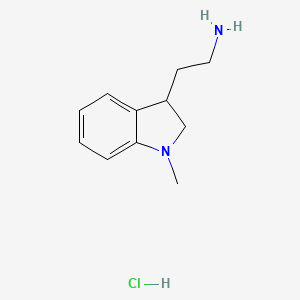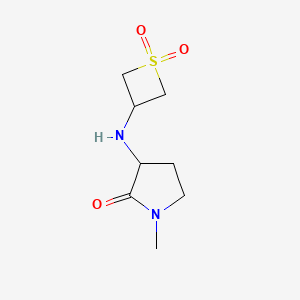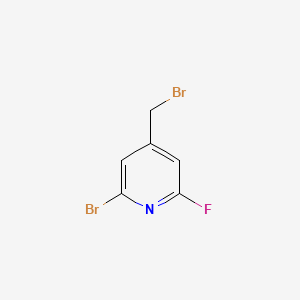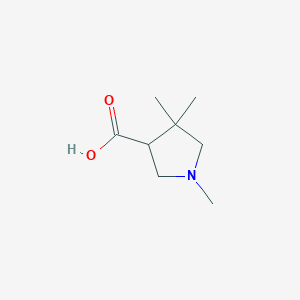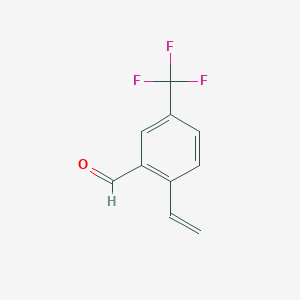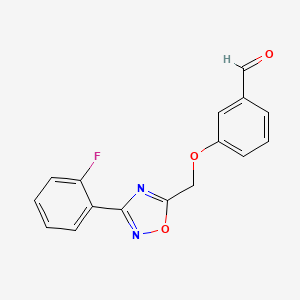
Ethyl (S)-3-bromo-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-3-bromo-2-methylpropanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group attached to a 3-bromo-2-methylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Steglich Esterification: One common method for preparing ethyl (S)-3-bromo-2-methylpropanoate is through Steglich esterification.
Fischer Esterification: Another method is Fischer esterification, where 3-bromo-2-methylpropanoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis.
化学反应分析
Types of Reactions:
Substitution Reactions: Ethyl (S)-3-bromo-2-methylpropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-bromo-2-methylpropanoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products:
Substitution: Depending on the nucleophile, products can include ethyl (S)-3-hydroxy-2-methylpropanoate, ethyl (S)-3-alkoxy-2-methylpropanoate, or ethyl (S)-3-amino-2-methylpropanoate.
Reduction: The major product is ethyl (S)-3-bromo-2-methylpropanol.
Hydrolysis: The products are 3-bromo-2-methylpropanoic acid and ethanol.
科学研究应用
Ethyl (S)-3-bromo-2-methylpropanoate has several applications in scientific research:
作用机制
The mechanism of action of ethyl (S)-3-bromo-2-methylpropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the bromine atom, making them susceptible to nucleophilic attack .
相似化合物的比较
Ethyl 3-bromo-2-methylpropanoate: Similar in structure but lacks the stereochemistry.
Methyl (S)-3-bromo-2-methylpropanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl (S)-3-chloro-2-methylpropanoate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom also imparts distinct reactivity compared to its chloro and non-halogenated analogs .
属性
分子式 |
C6H11BrO2 |
|---|---|
分子量 |
195.05 g/mol |
IUPAC 名称 |
ethyl (2S)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChI 键 |
VTORDCJYLAYUQF-RXMQYKEDSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)CBr |
规范 SMILES |
CCOC(=O)C(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)
